molecular formula C20H12N2O2 B15170650 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 649762-90-3

2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B15170650
CAS No.: 649762-90-3
M. Wt: 312.3 g/mol
InChI Key: HAAKJHDLCDIVQE-UHFFFAOYSA-N
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Description

2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a fused naphthofuran ring system and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and as a potential therapeutic agent. The presence of both the naphthofuran and oxadiazole rings contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

649762-90-3

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H

InChI Key

HAAKJHDLCDIVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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